5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-methyl-3-pyrrol-1-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-8(9(11-7)10(13)14)12-4-2-3-5-12/h2-6,11H,1H3,(H,13,14) |
InChI Key |
ZBSPTKWPHWLMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)O)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and ability to produce diverse pyrrole derivatives. For instance, a three-component reaction involving 2,5-hexanedione, primary amines, and diorganyl diselenides in the presence of dimethylsulfoxide and catalyzed by copper iodide can yield moderate to excellent results .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Borylation Step
-
Reagents : Iridium catalyst ([Ir(OMe)(COD)]₂), 4,4′-di-tert-butyl-2,2′-bipyridine, pinacolborane (HBPin)
-
Conditions : Nitrogen atmosphere, 50°C, 30 minutes
-
Yield : >99% for methyl 5-(BPin)-pyrrole-2-carboxylate
-
Key Advantage : Avoids NH-protection/deprotection steps, enabling scalability to 40 mmol .
Suzuki Coupling Step
-
Catalysts : Pd(OAc)₂/SPhos or Pd(PPh₃)₄
-
Scope : Tolerates heteroaryl bromides (e.g., thiophene, pyridine) and substituted aryl bromides (ortho, meta, para positions)
| Reaction Type | Conditions | Key Products |
|---|---|---|
| Borylation | Ir catalyst, HBPin, 50°C | Methyl 5-BPin-pyrrole-2-carboxylate |
| Suzuki Coupling | Pd catalyst, aryl bromides, 48 h | 5-(hetero)aryl-pyrrole-2-carboxylates |
Carboxylic Acid Functional Group
-
Acidity : Reacts with bases to form ionic salts (e.g., RCO₂⁻Na⁺) .
-
Substitution : Undergoes nucleophilic acyl substitution with strong electrophiles (e.g., alkyl halides) or via carboxylate intermediates .
Bipyrrole Core Reactivity
-
Suzuki Compatibility : The 5-aryl substitution site is reactive in cross-couplings, enabling diverse aryl/heteroaryl substitutions .
-
Stability : The borylated intermediate (methyl 5-BPin-pyrrole-2-carboxylate) shows long-term stability (>2 years without decomposition) .
Functional Group Transformations
-
Ester to Acid : Hydrolysis of the methyl ester (e.g., via NaOH) yields the carboxylic acid .
-
Reduction : NaBH₄ can reduce esters to alcohols, though transesterification may occur under reflux conditions .
Pharmaceutical Research
-
Antimalarial Agents : Bipyrrole derivatives like hydroxybenzylprodigiosin (HBPG) show potent activity against Plasmodium falciparum (IC₅₀ = 16–48 nM) .
-
Structural Diversity : The bipyrrole scaffold allows for alkyl chain substitutions (C4–C7) and benzyl modifications, influencing bioactivity .
Chemical Derivatives
-
Macrocycle Synthesis : Used in the construction of macrocyclic prodigiosin analogs via acid-catalyzed condensations .
-
Demethylation : BBr₃ selectively demethylates methoxybenzyl groups to hydroxybenzyl derivatives .
Key Research Findings
-
Scalability : The iridium-catalyzed borylation achieves >99% yield on a 10-gram scale .
-
Functional Group Tolerance : Suzuki coupling accommodates aryl bromides with acidic protons (e.g., benzotrifluoride) .
-
Bipyrrole Reactivity : The 5-position is reactive in cross-couplings, enabling bi-heteroaryl systems (e.g., pyrrole-thiophene) .
-
In Vivo Efficacy : HBPG derivatives reduce parasitemia by 25–60% in malaria models, though oral bioavailability remains a challenge .
Scientific Research Applications
5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent against resistant cancer cell lines.
Industry: Utilized in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of 5’-Methyl-1’H-[1,3’-bipyrrole]-2’-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit the growth of bacteria and cancer cells by interfering with their metabolic processes. The compound’s ability to form stable complexes with DNA and proteins is crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural differentiators are its methyl and carboxylic acid groups. Below is a comparison with structurally related bipyrroles:
Physicochemical Properties
- Solubility: The carboxylic acid group in 5'-methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid likely enhances aqueous solubility compared to non-polar analogs like 3,3′-bipyrrole (C₈H₆N₂) (). However, steric effects from the methyl group may reduce solubility relative to dicarboxylic acid derivatives (e.g., 3,3′,4,4′-tetramethyl-5,5′-dicarboxylic acid bipyrrole) .
- Reactivity : The carboxylic acid moiety enables participation in hydrogen bonding and salt formation, distinguishing it from ester- or halogen-containing bipyrroles (e.g., –7). Methyl groups typically stabilize against oxidation but may hinder electrophilic substitution reactions .
Biological Activity
5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid typically involves multi-step chemical reactions. One common method includes the use of pyrrole derivatives and carboxylic acids to achieve the desired bipyrrole structure. The compound's molecular formula is with a molecular weight of approximately 178.20 g/mol .
Antimicrobial Properties
Research indicates that compounds within the bipyrrole class, including 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid, exhibit significant antimicrobial activity. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria and fungi. The results demonstrated that these compounds possess pronounced antibacterial properties, with effective inhibition against various strains .
Table 1: Antimicrobial Activity of Bipyrrole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid | E. coli | 15 |
| 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid | S. aureus | 18 |
| 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid | C. albicans | 12 |
Antitumor Activity
In addition to antimicrobial effects, the compound has shown potential antitumor activity. Studies have indicated that various bipyrrole derivatives can inhibit cancer cell proliferation in vitro. The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .
Table 2: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid | MCF-7 (Breast Cancer) | 25 |
| 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid | K-562 (Leukemia) | 30 |
The biological activity of 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid may be attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Inhibitory activity against serine/threonine-protein kinases has been predicted through computational models . This inhibition can disrupt essential cellular functions in both microbial and cancer cells.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in an animal model for antimalarial activity. Although not curative at lower doses, significant reductions in parasitemia were observed at higher dosages . This suggests that while the compound has potential as an antimalarial agent, further optimization of dosage and formulation may be necessary.
Q & A
Basic: What are the common synthetic routes for preparing 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid and its derivatives?
The synthesis typically involves cyclocondensation and functional group transformations. For example, pyrrole esters (e.g., methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate) are hydrolyzed under basic conditions (e.g., 10% NaOH in ethanol/water) to yield carboxylic acid derivatives . Alternatively, cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine can form pyrrole cores, followed by carboxylation . Key steps include refluxing in hydro-alcoholic solutions and acidification to precipitate products. Reaction optimization may require adjusting solvent ratios or catalyst loading to improve yields.
Basic: How is NMR spectroscopy utilized in characterizing pyrrole carboxylic acid derivatives?
1H NMR is critical for confirming substitution patterns and hydrogen bonding. For instance, in 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid, distinct peaks at δ 13.99 (s, 1H) and δ 2.56 (s, 3H) confirm the presence of acidic protons (e.g., NH) and methyl groups, respectively . Aromatic protons in bipyrrole systems show coupling patterns (e.g., J = 8.4 Hz for pyridine protons) that validate regiochemistry. Deuterated DMSO is often used to resolve exchangeable protons.
Advanced: How can researchers address discrepancies in spectral data for novel analogs?
Discrepancies may arise from tautomerism, impurities, or crystallographic packing effects. Cross-referencing multiple techniques is essential:
- X-ray crystallography can resolve ambiguities in hydrogen-bonding networks (e.g., centrosymmetric dimers linked via N–H⋯O bonds in 1H-pyrrole-2-carboxylic acid) .
- LCMS/HPLC quantifies purity and detects byproducts. For example, LCMS m/z 311.1 (M+1) and HPLC purity >97% ensure compound integrity .
- Theoretical calculations (e.g., DFT) predict spectroscopic properties, aiding assignment of unexpected peaks .
Advanced: What strategies improve amide derivative yields during coupling reactions?
Amide formation via acid chloride intermediates (using thionyl chloride) is common. Key optimizations include:
- Reaction time : Prolonged reflux (4+ hours) ensures complete conversion of carboxylic acids to acyl chlorides .
- Solvent choice : Toluene or dichloromethane minimizes side reactions.
- Coupling agents : Using HATU or EDCI with DMAP enhances reactivity with amines.
- Purification : Column chromatography or recrystallization removes unreacted starting materials.
Basic: What analytical techniques assess the purity of synthesized 5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid?
- HPLC : Retention time and peak area (e.g., 97.34% purity) confirm homogeneity .
- LCMS : Validates molecular weight (e.g., ESIMS m/z 311.1) and detects trace impurities .
- Melting point analysis : Sharp melting ranges (e.g., 191–192°C) indicate crystallinity and purity .
- Elemental analysis : Matches experimental and theoretical C/H/N ratios.
Advanced: How does substitution on the pyrrole ring influence bioactivity and physicochemical properties?
- Electron-withdrawing groups (e.g., CF3, Cl) enhance metabolic stability and receptor binding. For example, trifluoromethyl groups in pyrazolo-pyridine derivatives improve CB2 receptor antagonism .
- Methyl groups increase lipophilicity (logP), affecting membrane permeability. In 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, methyl substitution at position 5 alters hydrogen-bonding motifs, impacting solubility .
- Carboxylic acid positioning : Para-substitution on bipyrrole systems enhances intermolecular interactions in crystal lattices, influencing bioavailability .
Advanced: How can computational modeling guide structural optimization?
- Docking studies : Predict binding affinities to targets like protein kinases or CB2 receptors .
- DFT calculations : Optimize geometries, predict NMR/IR spectra, and evaluate electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular dynamics : Simulate solvation effects and stability in biological matrices.
Basic: What are the stability considerations for storing pyrrole carboxylic acids?
- Light sensitivity : Store in amber vials to prevent photodegradation.
- Moisture control : Use desiccants or vacuum sealing, as hygroscopicity may lead to hydrolysis.
- Temperature : Long-term storage at –20°C minimizes decomposition.
Advanced: How are hydrogen-bonding networks analyzed in crystalline forms?
Single-crystal X-ray diffraction reveals motifs like R22(8) or R22(10) graph-set patterns. For example, in 1H-pyrrole-2-carboxylic acid, N–H⋯O and O–H⋯O bonds form chains along the a-axis, influencing packing density and solubility . Hirshfeld surface analysis quantifies intermolecular interactions, aiding polymorph screening.
Advanced: What are the challenges in scaling up synthesis for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
